molecular formula C7H12N2O B593109 1-(1-Methylimidazolidin-2-ylidene)propan-2-one CAS No. 135586-32-2

1-(1-Methylimidazolidin-2-ylidene)propan-2-one

Cat. No. B593109
CAS RN: 135586-32-2
M. Wt: 140.186
InChI Key: AQBMSLYJKPYNKY-ALCCZGGFSA-N
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Description

1-(1-Methylimidazolidin-2-ylidene)propan-2-one, also known as Meldrum's acid, is an organic compound that has been widely used in scientific research. It is a versatile reagent that can be used for the synthesis of a variety of compounds, including heterocycles, amino acids, and peptides.

Mechanism of Action

The mechanism of action of 1-(1-Methylimidazolidin-2-ylidene)propan-2-one's acid is not fully understood. It is believed to act as a nucleophile, attacking electrophilic species such as carbonyl compounds. 1-(1-Methylimidazolidin-2-ylidene)propan-2-one's acid can also act as a catalyst, promoting reactions by lowering the activation energy required for the reaction to occur.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 1-(1-Methylimidazolidin-2-ylidene)propan-2-one's acid. It has been shown to have low toxicity in animal studies, but further research is needed to determine its potential toxicity in humans.

Advantages and Limitations for Lab Experiments

1-(1-Methylimidazolidin-2-ylidene)propan-2-one's acid has several advantages for use in lab experiments. It is a versatile reagent that can be used for the synthesis of a variety of compounds. It is also relatively easy to synthesize and has a low cost. However, 1-(1-Methylimidazolidin-2-ylidene)propan-2-one's acid is sensitive to moisture and air, and must be stored in a dry and air-tight container. It is also highly reactive and must be handled with care.

Future Directions

There are several future directions for research on 1-(1-Methylimidazolidin-2-ylidene)propan-2-one's acid. One area of interest is the development of new synthetic methods that use 1-(1-Methylimidazolidin-2-ylidene)propan-2-one's acid as a reagent. Another area of interest is the development of new applications for 1-(1-Methylimidazolidin-2-ylidene)propan-2-one's acid, such as in the synthesis of new drugs or materials. Additionally, further research is needed to determine the potential toxicity of 1-(1-Methylimidazolidin-2-ylidene)propan-2-one's acid in humans, and to develop safe handling procedures for the compound.

Synthesis Methods

1-(1-Methylimidazolidin-2-ylidene)propan-2-one's acid can be synthesized by the reaction between malonic acid and acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through an intermediate, which is then heated to yield 1-(1-Methylimidazolidin-2-ylidene)propan-2-one's acid. The yield of 1-(1-Methylimidazolidin-2-ylidene)propan-2-one's acid can be improved by using a solvent such as toluene and by distilling the product under reduced pressure.

Scientific Research Applications

1-(1-Methylimidazolidin-2-ylidene)propan-2-one's acid has been used in a wide variety of scientific research applications. It has been used as a reagent in the synthesis of heterocycles, such as pyridines, pyrimidines, and pyrazoles. It has also been used in the synthesis of amino acids and peptides. 1-(1-Methylimidazolidin-2-ylidene)propan-2-one's acid has been used as a catalyst in the synthesis of organic compounds, such as esters and amides. In addition, 1-(1-Methylimidazolidin-2-ylidene)propan-2-one's acid has been used in the synthesis of drugs, such as antiviral and anticancer agents.

properties

IUPAC Name

(1Z)-1-(1-methylimidazolidin-2-ylidene)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-6(10)5-7-8-3-4-9(7)2/h5,8H,3-4H2,1-2H3/b7-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBMSLYJKPYNKY-ALCCZGGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=C1NCCN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C\1/NCCN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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